molecular formula C20H18N2O3S B2779230 2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 941957-78-4

2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2779230
CAS No.: 941957-78-4
M. Wt: 366.44
InChI Key: HKGZIYLASPIPBH-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methoxyphenylacetamido group and a phenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Mechanism of Action

Target of Action

The primary target of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide is the O-GlcNAcylation pathway . This pathway is a post-translational modification that modulates glucose homeostasis in ischemic stroke . It plays a crucial role in neuronal energy metabolism, which is highly dependent on glucose .

Mode of Action

The compound interacts with its targets by activating the O-GlcNAcylation pathway and maintaining energy homeostasis . This activation leads to an increase in glucose uptake and activation of O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .

Biochemical Pathways

The affected biochemical pathway is the O-GlcNAcylation pathway, which is a novel pro-survival pathway that modulates glucose homeostasis in ischemic stroke . The downstream effects of this pathway include the regulation of energy metabolism, which is crucial for neuronal survival .

Pharmacokinetics

It has been reported that the compound can pass through the blood-brain barrier . This suggests that the compound may have good bioavailability in the central nervous system.

Result of Action

The activation of the O-GlcNAcylation pathway and maintenance of energy homeostasis by the compound results in neuroprotection . In vitro analyses have shown that the compound exerts neuroprotective effects in hippocampal neurons against moderate OGD injury . In vivo analyses have shown that the compound improves the outcome after transient middle cerebral artery occlusion (MCAO), and accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats .

Action Environment

The action of the compound is influenced by the environment in which it is present. For instance, under conditions of oxygen glucose deprivation (OGD), the compound has been shown to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen and glucose levels in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities. Its ability to modulate glucose homeostasis and provide neuroprotection makes it a compound of significant interest in both basic and applied research .

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-15-9-7-13(8-10-15)11-18(23)22-20-16(19(21)24)12-17(26-20)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGZIYLASPIPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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